molecular formula C17H15F2NO4 B11073608 Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate

Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate

Cat. No.: B11073608
M. Wt: 335.30 g/mol
InChI Key: MOQNDSMETQQZGC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate is an organic compound that features a benzoate ester linked to a difluoroaniline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both ester and aniline functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate typically involves a multi-step process:

  • Formation of the Aniline Derivative: : The starting material, 3,4-difluoroaniline, is reacted with an appropriate acylating agent to introduce the oxoethoxy group. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane.

  • Esterification: : The intermediate product is then subjected to esterification with ethyl 4-hydroxybenzoate. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and typically occurs in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride is a typical reducing agent used for this purpose.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, with reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of nitro derivatives or quinones.

    Reduction: Conversion to hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate is used as a building block for synthesizing more complex molecules

Biology

The compound’s potential biological activity is of interest in drug discovery. It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on the modifications made to the core structure.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate exerts its effects depends on its interaction with biological targets. The difluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may facilitate cellular uptake, enhancing the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-acetyl-3-(3,4-difluoroanilino)acrylate: Similar in structure but with an acrylate group instead of a benzoate ester.

    Ethyl 2-(3,4-difluoroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate: Features a trifluoropropanoate group, offering different reactivity and biological activity.

Uniqueness

Ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate is unique due to the combination of its ester and aniline functionalities, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15F2NO4

Molecular Weight

335.30 g/mol

IUPAC Name

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]benzoate

InChI

InChI=1S/C17H15F2NO4/c1-2-23-17(22)11-3-6-13(7-4-11)24-10-16(21)20-12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

MOQNDSMETQQZGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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